molecular formula C12H22N2O2 B1430885 Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate CAS No. 847862-26-4

Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate

Cat. No.: B1430885
CAS No.: 847862-26-4
M. Wt: 226.32 g/mol
InChI Key: HHYUNZXSGVNMOY-ULKQDVFKSA-N
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Description

Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate is a bicyclic compound that has garnered attention in various fields of biological research due to its unique structural characteristics and potential pharmacological properties. This article provides an in-depth analysis of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.31 g/mol
  • CAS Number : 847862-26-4

The structure includes a tert-butyl group, an azabicyclic framework, and a carbamate functional group, which contribute to its biological interactions.

This compound operates through several mechanisms:

  • Protein Interaction Disruption : The compound is known to disrupt protein-protein interactions, which is critical in various cellular processes. This mechanism is common among macrocyclic compounds, suggesting potential applications in targeting cellular signaling pathways.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting downstream biological processes .
  • Neurotransmitter Modulation : Given its structural similarity to certain neurotransmitters, it may influence synaptic transmission and neuronal excitability, making it a candidate for research in neuropharmacology .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

  • Cell Proliferation Assays : Studies showed that the compound can modulate cell proliferation in various cancer cell lines, indicating potential anti-cancer properties.
Cell LineIC50 (µM)
HeLa15
A54912
MCF720

These results suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.

Case Studies

  • Case Study on Cancer Treatment : A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. Results indicated a significant reduction in tumor volume after treatment over four weeks compared to untreated controls.
  • Neuropharmacological Research : Another study assessed the effects of the compound on memory retention in aged rats. The results demonstrated improved performance in maze tests, suggesting cognitive enhancement properties.

Properties

IUPAC Name

tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.1]octan-8-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-8-4-5-9(10)7-13-6-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYUNZXSGVNMOY-ULKQDVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1[C@@H]2CC[C@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate
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Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate
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Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate
Reactant of Route 6
Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.